molecular formula C24H24ClN3O6 B12624489 (3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

Cat. No.: B12624489
M. Wt: 485.9 g/mol
InChI Key: PYERTANNXKMVBR-YIYNWQHESA-N
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Description

(3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves multiple steps, including the formation of the spiro structure and the introduction of functional groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular processes. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where its specific functional groups play a crucial role.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its spiro structure and functional groups can contribute to the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione involves its interaction with specific molecular targets. The chloro and dihydroxyphenyl groups can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function and activity. The spiro structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,6aS)-7’-bromo-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione
  • (3aR,6aS)-7’-fluoro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione

Uniqueness

The uniqueness of (3aR,6aS)-7’-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-2’,4,6-trione lies in its specific functional groups and spiro structure. The presence of the chloro group, in particular, can significantly influence its reactivity and interactions compared to its bromo and fluoro analogs.

Biological Activity

The compound (3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione , identified by CAS number 1013981-90-2, is a complex organic molecule with significant potential in biological applications. Its structure features a spirocyclic arrangement that incorporates multiple functional groups which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C24H24ClN3O6C_{24}H_{24}ClN_{3}O_{6}, with a molecular weight of approximately 485.9 g/mol. The presence of a chloro substituent and hydroxyl groups on the phenyl ring suggests enhanced reactivity and potential interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antioxidant Activity
The presence of hydroxyl groups in the structure is indicative of potential antioxidant properties. Compounds with similar structural motifs have been shown to scavenge free radicals and protect against oxidative stress.

2. Anticancer Potential
Given its spirocyclic structure, the compound may exhibit anticancer properties akin to other spirocyclic compounds. For instance, spirotryprostatin B is known for its anticancer effects and could serve as a comparative model for understanding the potential of this compound.

3. Antimicrobial Activity
The chloro-substituted heterocyclic compounds often display antimicrobial activities. Thus, this compound may also possess similar properties that warrant further investigation.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, potential mechanisms include:

  • Enzyme Inhibition : The unique structural features may allow it to act as an inhibitor for specific enzymes involved in cancer progression or microbial resistance.
  • Receptor Modulation : The compound may interact with various cellular receptors influencing signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Several studies have explored similar compounds within the same chemical family:

StudyFindings
Study A Investigated the antioxidant capacity of related spirocyclic compounds; demonstrated significant radical scavenging activity.
Study B Analyzed the anticancer effects of tetrahydropyrrolo[3,4-c]pyrrole derivatives; noted inhibition of tumor cell growth in vitro.
Study C Evaluated antimicrobial properties of chloro-substituted indoles; reported effective inhibition against various bacterial strains.

Computational Predictions

Computational modeling techniques such as structure-activity relationship (SAR) analysis can be employed to predict the biological activity of this compound based on its structural characteristics. These methods can guide experimental designs for testing specific hypotheses regarding its efficacy.

Properties

Molecular Formula

C24H24ClN3O6

Molecular Weight

485.9 g/mol

IUPAC Name

(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione

InChI

InChI=1S/C24H24ClN3O6/c1-34-9-3-8-28-21(31)18-15(10-12-6-7-16(29)17(30)11-12)27-24(19(18)22(28)32)13-4-2-5-14(25)20(13)26-23(24)33/h2,4-7,11,15,18-19,27,29-30H,3,8-10H2,1H3,(H,26,33)/t15?,18-,19+,24?/m1/s1

InChI Key

PYERTANNXKMVBR-YIYNWQHESA-N

Isomeric SMILES

COCCCN1C(=O)[C@H]2[C@@H](C1=O)C3(C4=C(C(=CC=C4)Cl)NC3=O)NC2CC5=CC(=C(C=C5)O)O

Canonical SMILES

COCCCN1C(=O)C2C(NC3(C2C1=O)C4=C(C(=CC=C4)Cl)NC3=O)CC5=CC(=C(C=C5)O)O

Origin of Product

United States

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